molecular formula C17H19N5O4S B2752609 N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide CAS No. 2034292-15-2

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide

Cat. No.: B2752609
CAS No.: 2034292-15-2
M. Wt: 389.43
InChI Key: SEDHZCJIIJXDKP-UHFFFAOYSA-N
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Description

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide is a complex organic compound that features a pyrazole ring, a tetrahydropyran ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Oxadiazole Ring: This involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative.

    Formation of the Tetrahydropyran Ring: This can be synthesized via the acid-catalyzed cyclization of a diol.

    Coupling Reactions: The final step involves coupling the pyrazole, oxadiazole, and tetrahydropyran rings with a benzenesulfonamide moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a drug candidate due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including enzyme inhibition and receptor binding.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
  • Heteroaryl substituted pyrrolo[2,3-b]pyridines
  • Heteroaryl substituted pyrrolo[2,3-b]pyrimidines

Uniqueness

This compound is unique due to its combination of three distinct ring systems (pyrazole, oxadiazole, and tetrahydropyran) and its potential for diverse biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S/c23-27(24,15-4-2-14(3-5-15)22-9-1-8-18-22)19-12-16-20-17(21-26-16)13-6-10-25-11-7-13/h1-5,8-9,13,19H,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDHZCJIIJXDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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